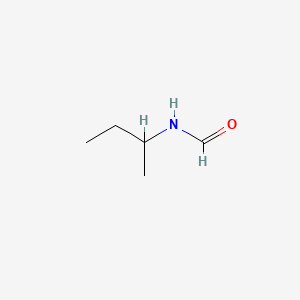

Formamide, N-(1-methylpropyl)-

CAS No.: 53798-89-3

Cat. No.: VC16060012

Molecular Formula: C5H11NO

Molecular Weight: 101.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 53798-89-3 |

|---|---|

| Molecular Formula | C5H11NO |

| Molecular Weight | 101.15 g/mol |

| IUPAC Name | N-butan-2-ylformamide |

| Standard InChI | InChI=1S/C5H11NO/c1-3-5(2)6-4-7/h4-5H,3H2,1-2H3,(H,6,7) |

| Standard InChI Key | NRMJMIGWXUCEEW-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)NC=O |

Introduction

Chemical Identity and Structural Characteristics

Formamide, N-(1-methylpropyl)-, systematically named -sec-butylformamide, belongs to the class of alkyl-substituted formamides. Its structure features a formamide group () in which one hydrogen atom on the nitrogen is replaced by a 1-methylpropyl (sec-butyl) group. The compound’s stereoisomerism arises from the chiral center at the nitrogen-bound carbon of the sec-butyl substituent, yielding two enantiomers:

Physical and Chemical Properties

Limited data are available on the physical properties of Formamide, N-(1-methylpropyl)-. Published values include:

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 101.15 g/mol | |

| Boiling Point | Not reported | - |

| Melting Point | Not reported | - |

| Water Solubility | Not reported | - |

| Density | Not reported | - |

The absence of key physicochemical data underscores the need for further experimental characterization. Formamides generally exhibit polar aprotic solvent properties, suggesting potential solubility in organic solvents like dichloromethane or ethanol.

Applications and Use Cases

Documented applications of Formamide, N-(1-methylpropyl)-, are sparse, but its structural analogs suggest potential roles in:

-

Pharmaceutical Intermediates: As a building block for -alkylated amides in drug discovery.

-

Polymer Chemistry: As a solvent or co-monomer in polyamide synthesis.

-

Agrochemicals: In the formulation of herbicides or fungicides requiring polar, non-volatile solvents.

Further research is necessary to validate these speculative applications.

| Hazard Category | GHS Code | Precautionary Measures |

|---|---|---|

| Skin Sensitization | H317 | Wear protective gloves/clothing |

| Serious Eye Irritation | H319 | Use eye/face protection |

Exposure Mitigation Strategies

-

Engineering Controls: Use fume hoods to minimize inhalation risks.

-

Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coats.

-

First Aid Measures: Flush eyes with water for 15 minutes upon contact; wash skin with soap and water.

Analytical Characterization

Advanced spectroscopic techniques are employed to confirm the identity and purity of Formamide, N-(1-methylpropyl)-:

| Technique | Key Spectral Features | Utility |

|---|---|---|

| - 8.1 ppm (formyl proton) | Confirms formamide group | |

| - 162 ppm (carbonyl carbon) | Verifies amide bond | |

| FTIR Spectroscopy | - 1660 cm (C=O stretch) | Identifies functional groups |

| Mass Spectrometry | Molecular ion peak at 101 | Determines molecular weight |

These methods collectively ensure accurate structural assignment and quality control in synthetic workflows.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume